molecular formula C20H31N7O B5639650 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine

4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine

Cat. No. B5639650
M. Wt: 385.5 g/mol
InChI Key: FKDHZGMYDUTXRU-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemical entities that show promising biological activities and have been the subject of medicinal chemistry research. Such compounds often contain heterocyclic cores, which are crucial for their interactions with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical processes that may include nucleophilic aromatic substitution, hydrogenation, and functional group transformations to achieve the desired molecular complexity and functionality. For example, Fussell et al. (2012) reported a robust three-step synthesis for a related key intermediate, highlighting the importance of optimization for successful scale-up (Fussell, S. J., Luan, A., Peach, P., & Scotney, G., 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray crystallography, DFT calculations, and molecular modeling to understand the conformational preferences and potential interactions with biological targets. For instance, Shawish et al. (2021) provided detailed molecular structure investigations of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, utilizing X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish, I., Soliman, S., Haukka, M., Dalbahi, A., Barakat, A., & El‐Faham, A., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Nitrogen-containing heterocycles like those present in this compound are often found in drugs and can have a variety of biological activities .

properties

IUPAC Name

1-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-4-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O/c1-24-18(16-25-10-2-3-11-25)22-23-20(24)17-7-14-26(15-8-17)19(28)6-4-12-27-13-5-9-21-27/h5,9,13,17H,2-4,6-8,10-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHZGMYDUTXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCCN3C=CC=N3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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